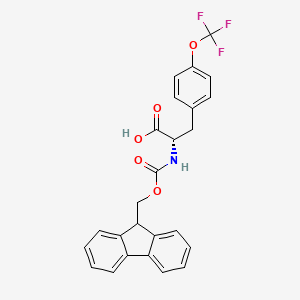

N-Fmoc-O-(trifluoromethyl)-L-tyrosine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

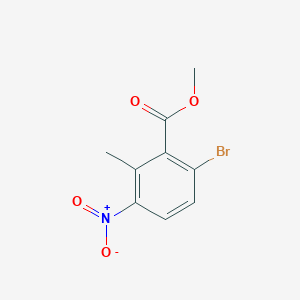

N-Fmoc-O-(trifluoromethyl)-L-tyrosine is a derivative of the amino acid tyrosine, which has been modified to include a trifluoromethyl group and an Fmoc (9-fluorenylmethoxycarbonyl) protective group. This compound is of interest in the field of peptide synthesis, particularly as a phosphotyrosine isostere, which is a non-phosphorous mimic of phosphotyrosine residues commonly found in proteins.

Synthesis Analysis

The synthesis of related Fmoc-protected tyrosine derivatives has been reported in several studies. For instance, a one-step synthesis yielding Nα-Fmoc-4-O-[O′,O″-di-tert-butyl-2-(2-fluoromalonyl)]-L-tyrosine from commercially available materials has been described, which may provide insights into the synthesis of N-Fmoc-O-(trifluoromethyl)-L-tyrosine . Another study reports the design and synthesis of O-(Carboxydifluoromethyl)-L-tyrosine, a non-phosphorous-containing phosphotyrosine isostere, and its conversion into Fmoc-protected derivatives suitable for solid-phase peptide synthesis . These methods could potentially be adapted for the synthesis of N-Fmoc-O-(trifluoromethyl)-L-tyrosine.

Molecular Structure Analysis

The molecular structure of Fmoc-protected tyrosine derivatives is characterized by spectroscopic methods such as NMR, IR, and MS spectra. For example, the synthesis of 9-Fmoc-O-tert-butyl-L-Tyrosine analogues involves protecting the amino group with an Fmoc group and the hydroxy group with a tert-butyl group, with the structure confirmed by these spectroscopic techniques . Similar methods would likely be used to confirm the structure of N-Fmoc-O-(trifluoromethyl)-L-tyrosine.

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of Fmoc-protected tyrosine derivatives typically include amino protection, esterification, and acetylation. For instance, N-Fmoc-O-acetyl-L-tyrosine was synthesized using Fmoc-amino protection and acetylation of the phenolic hydroxyl group . These reactions are crucial for the successful synthesis of the target compound and provide a basis for understanding the reactivity of the trifluoromethyl group in N-Fmoc-O-(trifluoromethyl)-L-tyrosine.

Physical and Chemical Properties Analysis

The physical and chemical properties of Fmoc-protected tyrosine derivatives are influenced by the protective groups and substituents attached to the tyrosine molecule. These properties are essential for the compound's stability and reactivity during peptide synthesis. While specific data on N-Fmoc-O-(trifluoromethyl)-L-tyrosine is not provided, the studies on related compounds offer valuable information on the behavior of such modified amino acids in various chemical environments .

Safety and Hazards

Propriétés

IUPAC Name |

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[4-(trifluoromethoxy)phenyl]propanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H20F3NO5/c26-25(27,28)34-16-11-9-15(10-12-16)13-22(23(30)31)29-24(32)33-14-21-19-7-3-1-5-17(19)18-6-2-4-8-20(18)21/h1-12,21-22H,13-14H2,(H,29,32)(H,30,31)/t22-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPJWCBIGYAOSPW-QFIPXVFZSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC=C(C=C4)OC(F)(F)F)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CC4=CC=C(C=C4)OC(F)(F)F)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H20F3NO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

471.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-Fmoc-O-(trifluoromethyl)-L-tyrosine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-((1-cyclopentyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide](/img/structure/B2530821.png)

![8-methoxy-3-(3-(5-methyl-1H-benzo[d]imidazol-2-yl)azetidine-1-carbonyl)-2H-chromen-2-one](/img/structure/B2530823.png)

![N-(pyrazolo[1,5-a]pyrimidin-6-yl)-2-(3-(trifluoromethyl)phenyl)acetamide](/img/structure/B2530830.png)

![4-Hydrazino-5-(4-methoxyphenyl)thieno[2,3-d]pyrimidine](/img/structure/B2530832.png)

![2-[(3-chloro-2-ethoxyphenyl)amino]-N-(1-cyano-1-cyclopropylethyl)acetamide](/img/structure/B2530833.png)